BMS 813160-Bio-X
Descripción general
Descripción
BMS-813160 is a potent antagonist of chemokine receptor 2 (CCR2) and CCR5 . It specifically binds and prevents the activation of both CCR2 and CCR5 . It has been used in research studies for the treatment of pancreatic cancer .
Molecular Structure Analysis
The molecular formula of BMS-813160 is C25H40N8O2 . Its defining structural feature is a unique chiral all cis triamino cyclohexane core .Physical and Chemical Properties Analysis
BMS-813160 has good permeability at pH = 7.4 in PAMPA experiments and demonstrated excellent human liver microsome stability .Aplicaciones Científicas De Investigación
Abstract
BMS-813160, a pharmaceutical entity developed by Bristol Myers Squibb, features a unique chiral all cis triamino cyclohexane core. To address the limitations of previous synthesis methods and fulfill long-term supply requirements, a new synthetic route was conceptualized and implemented. This route includes the adoption and optimization of the Trost asymmetric allylic amination desymmetrization methodology, leading to a synthesis intermediate with high optical purity. Additional advancements include a tandem Mannich-aza-Michael reaction and a novel reductive amination/thermal lactamization process, enhancing the synthesis efficiency of BMS-813160 (La Cruz et al., 2021).
BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist
Abstract
BMS-813160 (compound 3) was identified as a potent and selective dual antagonist of CCR2/5. The compound demonstrated good permeability and excellent human liver microsome stability. Pharmacokinetic studies revealed that BMS-813160 has excellent oral bioavailability and low clearance in dogs and cynomolgus monkeys. It was effective in the mouse thioglycollate-induced peritonitis model, inhibiting the migration of inflammatory monocytes and macrophages. Due to these properties, BMS-813160 was selected as a clinical candidate (Cherney et al., 2021).
Mecanismo De Acción
Target of Action
BMS 813160-Bio-X is a dual antagonist for the CC chemokine receptors 2 and 5 (CCR2 and CCR5) . These receptors are expressed on both myeloid and T-cell infiltrates in the tumor microenvironment . They mediate the migration of monocyte/myeloid-derived suppressor cells and polymorphonuclear myeloid-derived suppressor cells from bone marrow to the blood and tumor microenvironment . CCR5 can also recruit regulatory T cells to the tumor microenvironment .
Mode of Action
Upon administration, this compound specifically binds to and prevents the activation of both CCR2 and CCR5 . This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways .
Biochemical Pathways
The inhibition of CCR2 and CCR5 disrupts the recruitment of immunosuppressive cells to the tumor microenvironment . It also potentiates the immunosuppressive function of polymorphonuclear myeloid-derived suppressor cells via arginase-1 and polarizes tumor-associated macrophages into an immunosuppressive M2 phenotype . This engagement of CCR2 or CCR5 promotes an immunosuppressive environment and prevents antitumor immunity .
Pharmacokinetics
It is known that the compound is administered orally as a capsule .
Result of Action
The result of this compound’s action is the prevention of an immunosuppressive environment and the enhancement of antitumor immunity . This has been preclinically validated in multiple tumor types, including pancreatic and colorectal .
Action Environment
The action of this compound can be influenced by the tumor microenvironment, which is characterized by the presence of various immunosuppressive cells . The compound’s efficacy may also be affected by the combination with other treatments such as chemotherapy or nivolumab .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
BMS 813160-Bio-X has been shown to interact with chemokine receptors CCR2 and CCR5 . These receptors are expressed on both myeloid and T-cell infiltrates in the tumor microenvironment (TME) and mediate the migration of monocyte/myeloid-derived suppressor cells (MDSCs) and polymorphonuclear MDSCs (PMN-MDSCs) from bone marrow to the blood and TME .
Cellular Effects
This compound has been hypothesized to promote immune responses through enhanced effector T cell infiltration and activation while inhibiting immunosuppressive tumor-associated macrophages via CCR2/5 inhibition . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and prevention of the activation of CCR2 and CCR5 . This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways, which may inhibit inflammatory processes, angiogenesis, tumor cell migration, tumor cell proliferation, and invasion .
Dosage Effects in Animal Models
It has been shown to have excellent oral bioavailability and exhibited low clearance in dog and cynomolgus monkey models .
Propiedades
IUPAC Name |
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHFGNTABZQJU-HCXYKTFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286279-29-5 | |
Record name | BMS-813160 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-813160 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-813160 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.